molecular formula C22H21N5O4S2 B2854807 N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide CAS No. 422292-01-1

N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide

Cat. No.: B2854807
CAS No.: 422292-01-1
M. Wt: 483.56
InChI Key: SZQOSHDZEZFULK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide is a heterocyclic compound featuring:

  • A 3,4-dihydroquinazolin-4-one core, a scaffold known for pharmacological relevance, including kinase inhibition and anticancer activity.
  • A thioether linkage at position 2 of the quinazolinone, connecting to a [(1,3-thiazol-2-yl)carbamoyl]methyl group.
  • A butanamide side chain at position 4, terminating in an N-(furan-2-ylmethyl) substituent.

This structure combines motifs associated with bioactivity: the quinazolinone core for target binding, the thiazole ring for metabolic stability, and the furan group for solubility modulation.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c28-18(24-13-15-5-4-11-31-15)8-3-10-27-20(30)16-6-1-2-7-17(16)25-22(27)33-14-19(29)26-21-23-9-12-32-21/h1-2,4-7,9,11-12H,3,8,10,13-14H2,(H,24,28)(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQOSHDZEZFULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Key Substituents Reported Activity Reference
Target Compound Quinazolinone Thiazole-carbamoyl, furanmethyl butanamide Hypothesized anticancer N/A
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone Sulfamoylphenyl acetamide Anticancer (inferred)
N-(Substituted-phenyl)butanamides Oxadiazole Sulfanyl-linked phenyl Antimicrobial (potential)

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